Physicochemical properties of (5-Methyl-1H-indazol-3-yl)methanol
Physicochemical properties of (5-Methyl-1H-indazol-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (5-Methyl-1H-indazol-3-yl)methanol
Executive Summary
(5-Methyl-1H-indazol-3-yl)methanol is a heterocyclic compound featuring the indazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 3-position makes this molecule a versatile building block for drug discovery, particularly in the development of kinase inhibitors and aryl hydrocarbon receptor (AHR) agonists.[2] This guide provides a comprehensive analysis of its core physicochemical properties, offering researchers and drug development professionals the technical data and methodological insights necessary for its effective use. We will delve into its structural characteristics, spectroscopic profile, solubility, and stability, supported by detailed experimental protocols and authoritative references.
Chemical Identity and Molecular Structure
The structural integrity and identity of a compound are the foundation of all subsequent research. (5-Methyl-1H-indazol-3-yl)methanol combines an aromatic bicyclic indazole system with a primary alcohol functional group.
Structural and Identity Data
Below is a summary of the key identification parameters for (5-Methyl-1H-indazol-3-yl)methanol.
| Parameter | Value |
| IUPAC Name | (5-Methyl-1H-indazol-3-yl)methanol |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 885301-31-9 |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NN2)CO |
| InChI Key | FQMMCDCSMBSWRE-UHFFFAOYSA-N |
Crystallographic Insights
While a specific crystal structure for (5-Methyl-1H-indazol-3-yl)methanol is not publicly available, X-ray diffraction studies on analogous (1H-indazol-1-yl)methanol derivatives provide critical insights into the molecule's likely conformation.[3] These studies reveal that the hydroxymethyl group is not coplanar with the indazole ring. For instance, in related structures, the N2–N1–C–O torsion angle is approximately 75-86°.[3] This non-planar arrangement is crucial as it influences the molecule's ability to fit into protein binding pockets and affects its intermolecular interactions, such as hydrogen bonding. The crystal packing in such compounds is typically stabilized by hydrogen bonds involving the alcohol's hydroxyl group and the indazole's nitrogen atoms.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties is paramount for designing experiments, from reaction setup to formulation for biological assays.
Physical State and Appearance
Based on similarly substituted indazoles and related compounds, (5-Methyl-1H-indazol-3-yl)methanol is expected to be a solid at room temperature, likely a white to off-white crystalline powder or solid.[4][5][6]
Melting Point
The melting point is a critical indicator of purity. For substituted 1H-indazoles, melting points can vary significantly based on substitution patterns. For example, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate has a melting point of 119–121 °C, while 3-Phenyl-6-(trifluoromethyl)-1H-indazole melts at 149-151 °C.[4][6] The melting point of (5-Methyl-1H-indazol-3-yl)methanol would need to be determined experimentally but is expected to be in a similar range for a crystalline solid of its molecular weight.
Solubility Profile
The solubility dictates the choice of solvents for synthesis, purification, and biological screening. The presence of both a polar alcohol group and a largely aromatic, nonpolar ring system gives the molecule a mixed polarity.
| Solvent | Expected Solubility | Rationale & Application Insight |
| DMSO | High | Excellent solvent for creating high-concentration stock solutions for biological screening. |
| Methanol | High | The polar protic nature of methanol effectively solvates the hydroxyl group.[7] Suitable for NMR and purification. |
| Water | Low to Moderate | The aromatic core limits aqueous solubility. Solubility may be enhanced at acidic or basic pH due to salt formation. |
| Acetonitrile | Moderate | A polar aprotic solvent suitable for HPLC analysis and some reactions.[8] |
| Chloroform | Moderate | The compound's polarity may limit high solubility, but it is often sufficient for NMR analysis. |
| Hexanes/Heptane | Low | The high polarity of the molecule makes it poorly soluble in nonpolar aliphatic solvents. Useful as an anti-solvent for crystallization. |
Causality: The balance between the hydrogen-bonding capacity of the -OH and N-H groups and the hydrophobic surface area of the bicyclic core governs this solubility profile. For in vitro assays, poor aqueous solubility can be a limiting factor, sometimes mitigated by using a co-solvent like DMSO, typically at concentrations ≤ 0.5%.[9]
Acidity and Basicity (pKa)
The indazole ring contains two nitrogen atoms, conferring both acidic and basic properties.
-
Acidic Proton (pKa₁) : The N-H proton on the pyrazole ring is acidic. For the parent 1H-indazole in DMSO, the pKa is reported to be around 20. The electron-donating methyl group at the 5-position is expected to slightly increase this pKa (making it less acidic) compared to the unsubstituted parent.
-
Basic Site (pKa₂) : The sp²-hybridized nitrogen at the 2-position is the primary basic center. For related benzimidazoles, the apparent basic pKa is around 5.72.[10] The pKa of the conjugate acid (pKaH) is crucial for predicting the compound's charge state in physiological conditions (pH ~7.4).
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control. The following data are predicted based on established principles and data from analogous structures.[4][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure in solution. Spectra are typically recorded in DMSO-d₆ or CDCl₃.[6][12]
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~12.5 | br s | NH | The acidic proton on N1, often broad and solvent-exchangeable. |
| ~7.8 | s | H-4 | Aromatic proton adjacent to the methyl-substituted carbon, appearing as a singlet or narrow doublet. |
| ~7.4 | d | H-7 | Aromatic proton ortho to the ring fusion, coupled to H-6. |
| ~7.1 | d | H-6 | Aromatic proton meta to the methyl group, coupled to H-7. |
| ~5.5 | t | OH | Hydroxyl proton, coupled to the CH₂ group. Its shift is concentration and temperature dependent.[13] |
| ~4.7 | d | CH₂ OH | Methylene protons adjacent to the hydroxyl group, coupled to the OH proton. |
| ~2.4 | s | CH₃ | Methyl group protons on the benzene ring. |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~145 | C-3 | Carbon bearing the hydroxymethyl group, deshielded by the adjacent nitrogen. |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~132 | C-5 | Carbon bearing the methyl group. |
| ~127 | C-6 | Aromatic methine carbon. |
| ~121 | C-3a | Quaternary carbon at the ring junction. |
| ~120 | C-4 | Aromatic methine carbon. |
| ~110 | C-7 | Aromatic methine carbon. |
| ~55 | C H₂OH | Aliphatic carbon of the hydroxymethyl group. |
| ~21 | C H₃ | Aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad |
| 3200 - 3100 | N-H stretch (indazole) | Medium, Broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic CH₃, CH₂) | Medium |
| 1620 - 1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong |
| 1350 - 1260 | C-O stretch (primary alcohol) | Strong |
The broadness of the O-H and N-H bands is due to hydrogen bonding, a key intermolecular force for this molecule.[14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Method: Electrospray Ionization (ESI) is typically used for polar molecules like this.
-
Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.
-
Exact Mass of C₉H₁₀N₂O: 162.0793
-
m/z of [M+H]⁺: 163.0871
-
Key Fragmentation: A characteristic fragmentation pathway would be the loss of water (H₂O) from the protonated molecule, resulting in a fragment at m/z 145. Another likely fragmentation is the loss of the hydroxymethyl group (•CH₂OH).
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
Workflow for Comprehensive Physicochemical Characterization
The following diagram outlines a logical workflow for the characterization of a newly synthesized batch of (5-Methyl-1H-indazol-3-yl)methanol.
Caption: Logical workflow for physicochemical characterization.
Protocol: NMR Sample Preparation
Causality: Proper sample preparation is critical for acquiring high-quality, artifact-free NMR data. The choice of solvent is dictated by the compound's solubility and the need to avoid overlapping solvent peaks with key analyte signals.[12]
-
Select Solvent : Choose an appropriate deuterated solvent (e.g., DMSO-d₆) based on solubility tests.
-
Weigh Sample : Accurately weigh 5-10 mg of (5-Methyl-1H-indazol-3-yl)methanol directly into a clean, dry vial.
-
Add Solvent : Using a calibrated pipette, add 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolve : Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Filter : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap and Label : Securely cap the NMR tube and label it clearly.
-
Acquire Data : Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and other desired spectra.
Conceptual Protocol: In Vitro Metabolic Stability Assay
Trustworthiness: For drug development professionals, understanding a compound's metabolic fate is crucial. This protocol describes a self-validating system for assessing stability in human liver microsomes (HLM).
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer (cofactor for CYP450 enzymes).
-
-
Incubation :
-
Test Reaction : In a 96-well plate, pre-warm the HLM solution at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM).
-
Negative Control : Prepare a parallel reaction without NADPH to assess non-enzymatic degradation.[9]
-
-
Time Points : At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing : Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis : Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]
Potential Metabolic Pathways
The chemical structure suggests several potential sites for metabolic transformation by cytochrome P450 enzymes, which is a key consideration in drug design.
Caption: Potential metabolic pathways for the title compound.
The primary metabolic liabilities are likely the 5-methyl group and the 3-hydroxymethyl group.[9]
-
Oxidation of the 3-hydroxymethyl group : This primary alcohol can be oxidized first to an aldehyde and then to a metabolically stable carboxylic acid.
-
Oxidation of the 5-methyl group : The benzylic methyl group is susceptible to hydroxylation, forming a benzylic alcohol, which can be further oxidized.
-
Conjugation : The primary alcohol can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites for excretion.
Chemical Stability and Storage
-
Storage : For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).
-
Solution Stability : Solutions in DMSO are generally stable for extended periods if stored frozen (-20°C or -80°C). Stability in aqueous buffers, especially at non-neutral pH, should be experimentally verified, as degradation could occur.
Conclusion
(5-Methyl-1H-indazol-3-yl)methanol is a valuable chemical entity with a well-defined set of physicochemical properties that make it amenable to a wide range of applications in drug discovery and development. Its solubility in common organic solvents facilitates its use in synthesis and in vitro screening, while its distinct spectroscopic signatures allow for unambiguous identification and quality control. An understanding of its pKa, stability, and potential metabolic hotspots provides a critical advantage for medicinal chemists aiming to incorporate this scaffold into more complex, drug-like molecules. The protocols and data presented in this guide serve as a robust foundation for any researcher utilizing this important molecular building block.
References
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El-Faham, A., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of the ligand between 3 and 5 ppm in methanol at three...[Link]
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Chen, C., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]
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Wang, B., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). Methanol. National Institutes of Health. [Link]
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University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters. [Link]
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U.S. Environmental Protection Agency. (n.d.). Methyl (1H-imidazol-5-yl)acetate Properties. [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of methanol. [Link]
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Varghese, B., et al. (2018). Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. [Link]
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Sadek, K. U., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Zarei, M., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
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